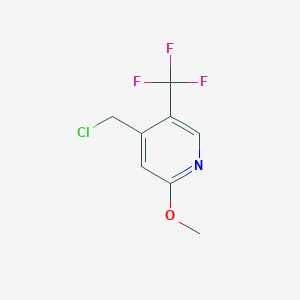

4-Chloromethyl-2-methoxy-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

4-(chloromethyl)-2-methoxy-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3NO/c1-14-7-2-5(3-9)6(4-13-7)8(10,11)12/h2,4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRBXVVNHPKJML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)CCl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901208313 | |

| Record name | 4-(Chloromethyl)-2-methoxy-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901208313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227570-81-1 | |

| Record name | 4-(Chloromethyl)-2-methoxy-5-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227570-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)-2-methoxy-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901208313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Detailed Preparation Methods

Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine Intermediate

A key intermediate for the target compound is 2-chloro-5-(trifluoromethyl)pyridine , which is synthesized by selective chlorination of 3-trifluoromethylpyridine.

Vapor-Phase Chlorination

- Starting Material: 3-Trifluoromethylpyridine.

- Chlorine Source: Chlorine gas, at least 1 mole per mole of pyridine.

- Temperature: 300°C to 450°C.

- Diluent: Organic inert diluents such as carbon tetrachloride (preferred) or chloroform.

- Residence Time: 10 to 30 seconds.

- Process: The pyridine is vaporized with the diluent and chlorinated in the vapor phase, yielding 2-chloro-5-(trifluoromethyl)pyridine with high selectivity.

- Advantages: High yield, easier separation from by-products compared to chlorination of methylpyridines.

Liquid-Phase Chlorination

- Temperature: 0°C to 100°C (preferably 20°C to 80°C).

- Diluent: Organic solvents such as carbon tetrachloride.

- Process: Chlorination occurs under reflux conditions, allowing control over reaction kinetics and selectivity.

| Parameter | Vapor-Phase Chlorination | Liquid-Phase Chlorination |

|---|---|---|

| Temperature | 300–450°C | 0–100°C (20–80°C preferred) |

| Chlorine Ratio | ≥1 mole Cl2 per mole substrate | Variable |

| Diluent | Carbon tetrachloride, chloroform | Carbon tetrachloride |

| Reaction Time | 10–30 seconds | Variable, reflux conditions |

| Phase | Gas | Liquid |

| Selectivity | High | Moderate to high |

Introduction of Methoxy Group at Position 2

The methoxy group at the 2-position is typically introduced by nucleophilic substitution of a suitable leaving group (e.g., chloro or hydroxy) on the pyridine ring with methoxide ions or methanol under basic conditions. This step often follows or precedes chlorination depending on the synthetic route.

Chloromethylation at Position 4

The chloromethyl group can be introduced by:

- Chloromethylation Reaction: Using formaldehyde and hydrogen chloride or chloromethyl methyl ether under acidic conditions to substitute a hydrogen at the 4-position with a chloromethyl group.

- Alternative Routes: Starting from a methyl group at position 4, followed by selective chlorination to convert methyl to chloromethyl.

Research Findings and Optimization

- The vapor-phase chlorination method provides a scalable and efficient route to key intermediates with good yields and selectivity, suitable for industrial production.

- The use of carbon tetrachloride as a diluent is preferred due to its inertness and ability to moderate the reaction.

- Reaction parameters such as temperature, chlorine concentration, and residence time critically influence the yield and purity of chlorinated intermediates.

- The liquid-phase chlorination allows for milder conditions and easier control but may require longer reaction times and more complex separation.

- Subsequent substitution reactions to introduce methoxy and chloromethyl groups require careful control of reaction conditions to avoid over-chlorination or side reactions.

Summary Table of Preparation Steps

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|---|

| 1 | Selective chlorination | 3-Trifluoromethylpyridine | Cl2, 300–450°C, CCl4 diluent, vapor phase | 2-Chloro-5-(trifluoromethyl)pyridine | High selectivity, industrial scale |

| 2 | Methoxylation | 2-Chloro-5-(trifluoromethyl)pyridine | Methoxide ion or MeOH, base | 2-Methoxy-5-(trifluoromethyl)pyridine | Nucleophilic substitution |

| 3 | Chloromethylation | 2-Methoxy-5-(trifluoromethyl)pyridine | Formaldehyde + HCl or chloromethyl methyl ether | 4-Chloromethyl-2-methoxy-5-(trifluoromethyl)pyridine | Acidic conditions, careful control |

Chemical Reactions Analysis

Types of Reactions

4-Chloromethyl-2-methoxy-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation can produce aldehydes or acids.

Scientific Research Applications

Pharmaceuticals

4-Chloromethyl-2-methoxy-5-(trifluoromethyl)pyridine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are being researched for their potential in treating central nervous system disorders and inflammatory diseases. The trifluoromethyl group enhances lipophilicity, improving membrane permeability and bioavailability of drugs derived from this compound.

Case Study:

A study published in MDPI highlights the synthesis of trifluoromethyl-containing drugs, demonstrating how derivatives of this compound can lead to effective therapeutic agents for conditions such as migraine and cancer .

Agrochemicals

In agrochemical research, this compound is utilized in the development of herbicides, insecticides, and fungicides. Its ability to disrupt biological processes in pests makes it a valuable tool for crop protection.

Data Table: Herbicidal Activity

| Compound | Target Pest | Activity Level |

|---|---|---|

| This compound | Various weeds | High |

| 2-Methoxy-4-(trifluoromethyl)phenyl analogues | Grass species | Significant |

This table summarizes findings from studies showing the herbicidal efficacy of related compounds .

Materials Science

The compound is also employed in materials science for synthesizing advanced materials such as polymers and liquid crystals. Its unique properties allow for the development of materials with enhanced stability and resistance to degradation.

Application Example:

Research indicates that incorporating this compound into polymer matrices can significantly improve thermal stability and mechanical properties .

Mechanism of Action

The mechanism of action of 4-Chloromethyl-2-methoxy-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug development, where increased membrane permeability can improve the efficacy of therapeutic agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Properties of Pyridine Derivatives

*Calculated based on molecular formula.

Key Observations :

- Electron Effects : The methoxy group in the target compound increases electron density at position 2, contrasting with electron-withdrawing groups (e.g., -Cl, -CF3) in analogs. This may enhance nucleophilic aromatic substitution at adjacent positions.

- Melting Points : Compounds with aromatic substituents (e.g., 4-MePh in ) exhibit higher melting points (268–287°C) due to increased crystallinity from π-π stacking.

- Molecular Weight : Bulky substituents (e.g., 4-Substituted Ph in ) increase molecular weight (545 g/mol), whereas simpler substituents (e.g., -CH3 in ) reduce it.

Nucleophilic Substitution

- The chloromethyl group at position 4 is highly reactive toward nucleophiles (e.g., amines, thiols), enabling facile derivatization. This contrasts with analogs bearing inert groups (e.g., -CH3 in ).

- Methoxy group stability : Unlike hydrolytically labile groups (e.g., ethoxy in ), the methoxy group resists hydrolysis under mild conditions, as seen in similar pyridine syntheses .

Trifluoromethyl Group Influence

- The -CF3 group at position 5 enhances metabolic stability and lipophilicity, a feature shared with agrochemicals like sarolaner and lotilaner . This contrasts with non-fluorinated analogs in , which may exhibit lower bioactivity.

Biological Activity

4-Chloromethyl-2-methoxy-5-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloromethyl group, a methoxy group, and a trifluoromethyl group. The presence of the trifluoromethyl group enhances lipophilicity, which is crucial for membrane permeability and biological activity.

The mechanism of action for this compound involves its interaction with various biological targets:

- Increased Lipophilicity : The trifluoromethyl group allows the compound to penetrate cell membranes more effectively, enhancing its bioavailability and therapeutic potential.

- Target Interaction : The compound's structure enables it to interact with specific receptors and enzymes, which can lead to various pharmacological effects .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antifungal Properties : Derivatives of this compound have shown promising antifungal activities. For instance, studies have demonstrated that pyridine derivatives can inhibit the growth of various fungal strains, potentially making them useful in treating fungal infections .

- Antibacterial Activity : The compound has also been evaluated for antibacterial properties, with some derivatives showing effectiveness against Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics .

- Antiviral Activity : Preliminary studies indicate that certain derivatives may possess antiviral properties, particularly against HIV. The compound's ability to inhibit reverse transcriptase suggests it could be a candidate for further antiviral drug development .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antifungal | Inhibition of fungal growth | |

| Antibacterial | Activity against Gram-positive bacteria | |

| Antiviral | Inhibition of HIV reverse transcriptase |

Case Study: Antifungal Activity

A study conducted on the antifungal efficacy of this compound derivatives revealed that certain modifications to the pyridine ring significantly enhanced antifungal activity. The research utilized various fungal strains and demonstrated that specific substitutions increased potency, indicating a structure-activity relationship (SAR) critical for optimizing antifungal agents.

Case Study: Antiviral Properties

In another investigation focusing on antiviral properties, derivatives were synthesized and tested against HIV strains. Results showed that modifications in the trifluoromethyl group improved inhibitory effects on viral replication. This highlights the importance of chemical structure in enhancing biological activity against viral pathogens.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chloromethyl-2-methoxy-5-(trifluoromethyl)pyridine, and how can reaction efficiency be optimized?

- Methodology :

- Nucleophilic substitution : Replace chlorine at the 4-position using chloromethylation agents (e.g., ClCH₂OCH₃) under basic conditions (e.g., NaH/DMF) .

- Cross-coupling reactions : Utilize Suzuki-Miyaura or Stille couplings to introduce substituents while preserving the trifluoromethyl group .

- Microwave-assisted synthesis : Enhance reaction rates and yields for intermediates (e.g., 5-(trifluoromethyl)pyridine derivatives) by reducing reaction times by 50–70% compared to conventional heating .

- Optimization : Monitor reaction progress via TLC or HPLC, and adjust catalyst loading (e.g., Pd(PPh₃)₄ for couplings) to minimize side products.

Q. How can the compound be purified to >98% purity, and what solvents are compatible with its stability?

- Purification :

- Column chromatography : Use silica gel with hexane/ethyl acetate (gradient elution, 3:1 to 1:1 v/v) .

- Recrystallization : Dissolve in hot ethanol, cool to −20°C, and filter under inert atmosphere to avoid hydrolysis of the trifluoromethyl group .

- Solvent compatibility : Avoid protic solvents (e.g., water, methanol) for long-term storage; use anhydrous DCM or THF .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- 1H/13C NMR : Identify methoxy (δ ~3.8–4.0 ppm) and chloromethyl (δ ~4.5–4.7 ppm) groups. Compare with published spectra of analogous pyridines .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 255.03 (calculated for C₈H₆ClF₃NO) .

- X-ray crystallography : Resolve crystal packing and bond angles for absolute configuration verification .

Q. What safety precautions are critical during handling and disposal?

- PPE : Wear N95 masks, nitrile gloves, and safety goggles to prevent inhalation/contact .

- Waste management : Segregate halogenated waste (chlorine/trifluoromethyl groups) for incineration by licensed facilities .

- Spill response : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup due to WGK 3 hazard classification .

Q. How does the chloromethyl group influence reactivity in further functionalization?

- Nucleophilic displacement : React with amines (e.g., azetidine) to form quaternary ammonium intermediates for drug discovery .

- Oxidation : Convert to aldehyde (using MnO₂) or carboxylic acid (KMnO₄/H₂SO₄) for conjugation with biomolecules .

Advanced Research Questions

Q. How can regioselective functionalization of the pyridine ring be achieved despite steric hindrance from the trifluoromethyl group?

- Directed ortho-metalation : Use TMPZnCl·LiCl to deprotonate the 3-position, enabling C–H activation for aryl/alkyl group insertion .

- Electrophilic aromatic substitution : Optimize Lewis acid catalysts (e.g., AlCl₃) to direct nitration/sulfonation to the 6-position .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Dose-response validation : Replicate assays (e.g., MTT for cytotoxicity) across multiple cell lines (HeLa, HepG2) to confirm IC₅₀ consistency .

- Molecular docking : Compare binding affinities to target proteins (e.g., kinases) using AutoDock Vina, accounting for trifluoromethyl hydrophobicity .

Q. How does the compound’s electronic profile affect its performance in catalytic applications (e.g., ligand design)?

- DFT calculations : Analyze HOMO/LUMO levels (Gaussian 16) to predict redox activity. The electron-withdrawing trifluoromethyl group lowers LUMO, enhancing electrophilicity .

- Catalytic screening : Test in Pd-catalyzed cross-couplings; the methoxy group improves ligand stability via chelation .

Q. What mechanistic insights explain its role in agrochemical intermediates?

- Metabolic stability : Radiolabel studies (¹⁴C-tracing) show resistance to CYP450 oxidation due to trifluoromethyl group .

- Soil mobility : LogP measurements (HPLC) indicate moderate hydrophobicity (logP ~2.5), favoring foliar uptake over leaching .

Q. How can degradation pathways be characterized to assess environmental persistence?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.